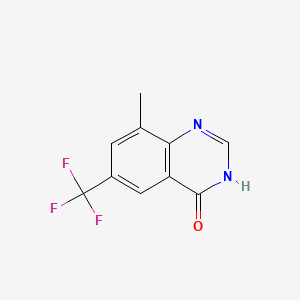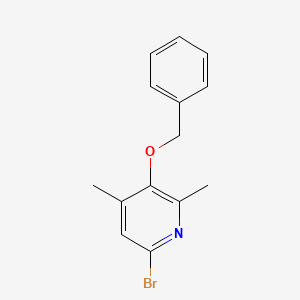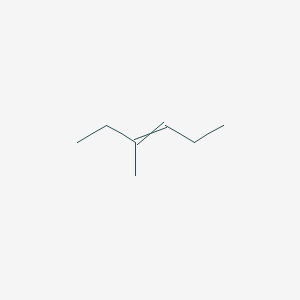
3-Methyl-hex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-hex-3-ene is an organic compound with the molecular formula C7H14 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a structural isomer of heptene and is known for its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-hex-3-ene can be synthesized through various methods, including the dehydration of alcohols. One common method involves the dehydration of 3-methyl-3-hexanol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-hex-3-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it to 3-methylhexane.
Substitution: The compound can undergo electrophilic addition reactions with halogens (e.g., bromine) to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 3-Methylhexane.
Substitution: Dihalides such as 3,4-dibromo-3-methylhexane.
Scientific Research Applications
3-Methyl-hex-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 3-Methyl-hex-3-ene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking an electrophile such as a halogen molecule. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product . The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
3-Hexene: Another alkene with a similar structure but without the methyl group at the third position.
3-Methyl-3-hexanol: The alcohol precursor used in the synthesis of 3-Methyl-hex-3-ene.
3-Methyl-1-hexene: An isomer with the double bond at a different position.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the third position provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its isomers .
Properties
CAS No. |
3404-65-7 |
|---|---|
Molecular Formula |
C7H14 |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3 |
InChI Key |
FHHSSXNRVNXTBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)
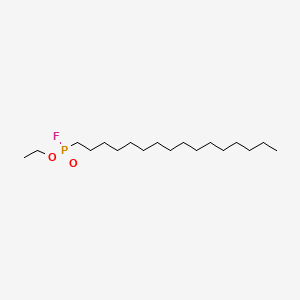
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
![3-(2-aminopropan-2-yl)-N-[7-[(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-4-yl)oxy]-1,2,3,4-tetrahydronaphthalen-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14083334.png)
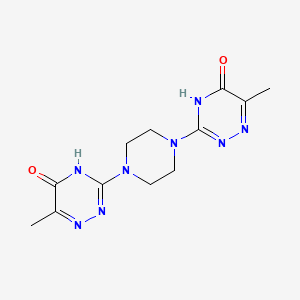

![(4R)-4-(aminomethyl)-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14083347.png)

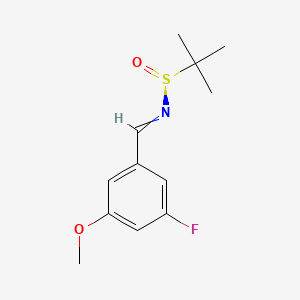

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B14083366.png)
